molecular formula C7H4BrF2NO2 B2371299 2,4-Difluoro-5-nitrobenzyl bromide CAS No. 1260790-43-9

2,4-Difluoro-5-nitrobenzyl bromide

Cat. No. B2371299
CAS RN: 1260790-43-9
M. Wt: 252.015
InChI Key: UBBBJTQIYVTWQJ-UHFFFAOYSA-N
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Description

2,4-Difluoro-5-nitrobenzyl bromide is a chemical compound with the CAS Number 1260790-43-9 . Its IUPAC name is 1-(bromomethyl)-2,4-difluoro-5-nitrobenzene . It has a molecular weight of 252.02 .


Molecular Structure Analysis

The InChI code for 2,4-Difluoro-5-nitrobenzyl bromide is 1S/C7H4BrF2NO2/c8-3-4-1-7(11(12)13)6(10)2-5(4)9/h1-2H,3H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

2,4-Difluoro-5-nitrobenzyl bromide is a liquid-oil at ambient temperature .

Scientific Research Applications

  • Protein Chemistry Applications :

    • Reagent for Tryptophan Modification: 2-Hydroxy-5-nitrobenzyl bromide has been utilized to modify tryptophan residues in proteins. This modification facilitates the study of protein structures and functions. For instance, its reaction with porcine LH and FSH-releasing hormone indicated the essential role of tryptophan for biological activity (Baba, Arimura, & Schally, 1971).
  • Organic Synthesis and Catalysis :

    • Catalyst in CO2 Reduction: 4-Nitrobenzyl bromide, a related compound, has been employed as a catalyst for CO2 reduction and in the electrosynthesis of 4-nitrophenylacetate, demonstrating its potential in organic synthesis and environmental applications (Mohammadzadeh et al., 2020).
    • Synthesis of Benzopyrans: 2-Fluoro-5-nitrobenzyl bromide has been used in the synthesis of 4H-1-benzopyrans via a tandem SN2-SNAr reaction sequence, showing its utility in creating complex organic molecules (Bunce, Rogers, Nago, & Bryant, 2008).
  • Electrochemistry :

    • Electrochemical Behavior and Radical Generation: The electrochemical behavior of benzyl bromides, including 4-nitrobenzyl bromide, has been studied at solid electrodes. These compounds facilitate the generation of radicals, which are crucial in various electrochemical processes (Jouikov & Simonet, 2010).
  • Environmental and Photocatalytic Applications :

    • Photosynthesis Research: A study focused on the synthesis of 4-nitrobenzyl bromide using photosynthesis, indicating its potential in environmentally friendly processes (Zhou Zeng-yong, 2009).

Safety And Hazards

This compound is classified as dangerous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include not breathing in the dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .

properties

IUPAC Name

1-(bromomethyl)-2,4-difluoro-5-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF2NO2/c8-3-4-1-7(11(12)13)6(10)2-5(4)9/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBBBJTQIYVTWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-5-nitrobenzyl bromide

CAS RN

1260790-43-9
Record name 2,4-Difluoro-5-nitrobenzyl bromide
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